
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is a chemical compound with the molecular formula C13H18N2O4S. It is a white to off-white solid with a melting point of 159-161°C . This compound is primarily used as an intermediate in the synthesis of cefcapene, a third-generation cephalosporin antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid typically involves the reaction of tert-butyl 2-aminothiazole-4-carboxylate with maleic anhydride under controlled conditions . The reaction is carried out in a suitable solvent, such as chloroform or isopropanol, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in batch or continuous flow reactors. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid involves its conversion to cefcapene, which inhibits bacterial cell wall synthesis. Cefcapene targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of cell wall formation and ultimately causing bacterial cell death . The thiazole ring in the compound plays a crucial role in its binding affinity to PBPs .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial properties.
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-acetic acid: Another intermediate used in the synthesis of cephalosporin antibiotics.
Uniqueness
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is unique due to its specific role as an intermediate in the synthesis of cefcapene. Its structural features, such as the tert-butoxycarbonyl group and the thiazole ring, contribute to its high reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQWVNVDIQJFJQ-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
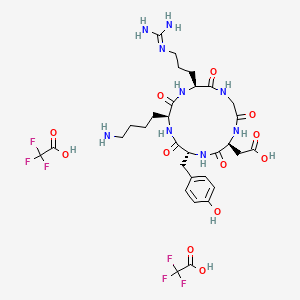
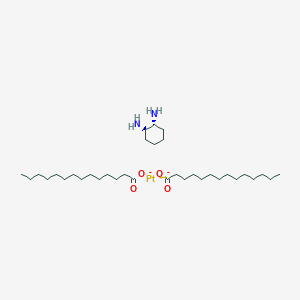
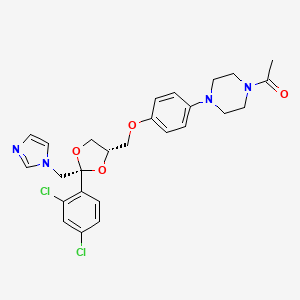

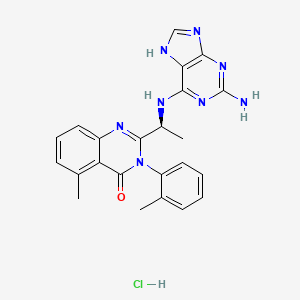
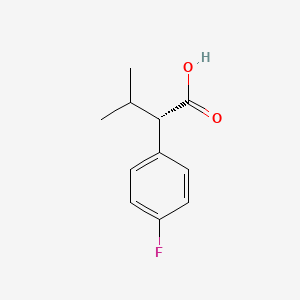
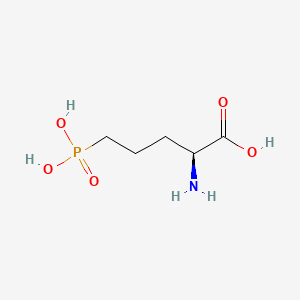

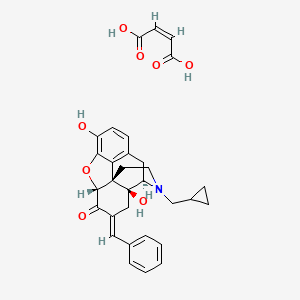

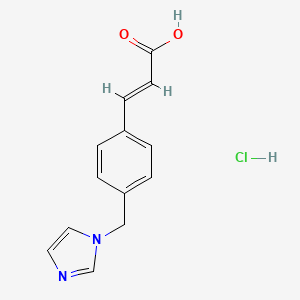
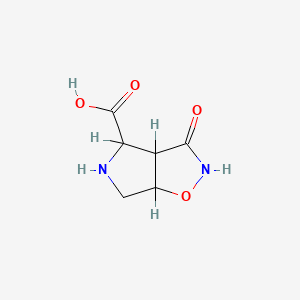
![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)
